4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-furoate
Overview
Description
4-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2-furoate is a useful research compound. Its molecular formula is C20H17NO5 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.11067264 g/mol and the complexity rating of the compound is 634. The solubility of this chemical has been described as 21.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Material Science Applications
Furanoid Ester Synthesis from Unsaturated Fatty Esters :
- Research in the synthesis of furanoid esters from methyl octadecadiynoates shows the transformation of diacetylenic esters into 1,4-dioxo and 1,5-dioxo derivatives. These derivatives undergo further reactions to produce furanoid, α,β-unsaturated oxocyclohexenyl, and pentenyl derivatives, highlighting the potential for creating novel compounds with unique properties (Jie & Lam, 1977).
Mesogenic Schiff Bases Derived from Isoindoline-1,3-dione :
- A study on the synthesis, structural, and mesophase characterization of isoindoline-1,3-dione based mesogenic Schiff bases shows the preparation of compounds displaying enantiotropic liquid crystalline behavior with Nematic texture. This indicates potential applications in liquid crystal display technologies and materials science (Dubey et al., 2018).
Oxidative Esterification of Hydroxymethylfurfural :
- Research on the oxidative esterification of 5-hydroxymethylfurfural (HMF) to prepare corresponding esters over Cox Oy -N@C catalysts using O2 as a benign oxidant demonstrates the potential for creating sustainable and environmentally friendly pathways for synthesizing esters with applications in material science and green chemistry (Deng et al., 2014).
Analytical Chemistry and Biological Applications
Lipid Peroxidation Assay Development :
- A study on the reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals contributes to analytical chemistry by developing a new colorimetric assay for lipid peroxidation. This methodology could be crucial for understanding oxidative stress and its implications in biological systems and diseases (Gerard-Monnier et al., 1998).
Ferroelectric Liquid Crystal Materials :
- Research into ferroelectric liquid crystal materials, such as the synthesis of (+)-4-(5-alkyl-1,3-dioxan-2-yl)phenyl 4-(2-methylbutoxy)benzoates, showcases the development of materials with specific mesomorphic behaviors. These findings are relevant for advanced display technologies and optoelectronic devices (Haramoto & Kamogawa, 1990).
Properties
IUPAC Name |
[4-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-12-4-9-15-16(11-12)19(23)21(18(15)22)13-5-7-14(8-6-13)26-20(24)17-3-2-10-25-17/h2-8,10,15-16H,9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHDDKOEXQDYBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24807698 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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